4-(3-Chloro-3-butenyl)benzoic acid
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Overview
Description
“4-(3-Chloro-3-butenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-57-9 . It has a molecular weight of 210.66 and its IUPAC name is 4-(3-chloro-3-butenyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “4-(3-Chloro-3-butenyl)benzoic acid” is 1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14)
. This indicates the presence of a chlorine atom, a butenyl group, and a benzoic acid group in the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(3-Chloro-3-butenyl)benzoic acid and similar compounds have been explored in various synthetic chemical processes. For example, the synthesis of 4-(4-Phenylbutoxy) benzoic acid uses a multi-step reaction involving CHCl_3 and AlCl_3 as solvent and catalyst, respectively (Zha, 2010). Moreover, the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, has been studied, showing the conversion to hydroxybenzoic acids and benzoic acid itself under ultraviolet irradiation (Crosby & Leitis, 1969).
Application in Organic Synthesis
- 4-(3-Chloro-3-butenyl)benzoic acid and its derivatives have been utilized in the synthesis of various organic compounds. For instance, 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been used as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds (Yusubov, Drygunova & Zhdankin, 2004).
Biological and Pharmaceutical Research
- Various derivatives of benzoic acid, including chloro-substituted ones, have been investigated for biological activities. For example, derivatives of hydroxy-(methylbutenynyl)-benzoic acid from Curvularia fallax showed potential for biotransformation and had implications in biosynthesis and pharmaceutical research (Abraham & Arfmann, 1990).
Material Science Applications
- In material science, derivatives of chloro-benzoic acids have been explored for their properties in polymer chemistry. For example, studies on the preparation, structure, and fluorescence emission of polymer-rare earth complexes have utilized 4-(Chloromethyl) benzoic acid as a component (Gao, Fang & Men, 2012).
Safety And Hazards
The safety data sheet for a similar compound, “4-Chlorobenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-(3-chlorobut-3-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBHAIVFBPSOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641268 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-3-butenyl)benzoic acid | |
CAS RN |
732249-57-9 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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